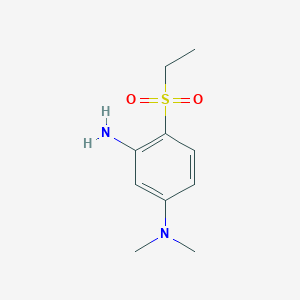

4-(Ethylsulfonyl)-N1,N1-dimethyl-1,3-benzenediamine

Übersicht

Beschreibung

4-(Ethylsulfonyl)-N1,N1-dimethyl-1,3-benzenediamine is an organic compound that belongs to the class of sulfonamides It features an ethylsulfonyl group attached to a benzene ring, which is further substituted with two methyl groups on the nitrogen atoms

Vorbereitungsmethoden

The synthesis of 4-(Ethylsulfonyl)-N1,N1-dimethyl-1,3-benzenediamine typically involves several steps:

Methylation: The starting material, 1,3-benzenediamine, undergoes methylation to introduce the dimethyl groups on the nitrogen atoms.

Ethylation: The intermediate product is then subjected to ethylation to introduce the ethylsulfonyl group.

Oxidation: The ethylated product is oxidized to form the sulfonyl group.

Purification: The final product is purified using standard techniques such as recrystallization or chromatography.

Industrial production methods often involve optimizing these steps to achieve higher yields and purity. The use of ethanol and water as solvents is common due to their low cost and environmental friendliness .

Analyse Chemischer Reaktionen

4-(Ethylsulfonyl)-N1,N1-dimethyl-1,3-benzenediamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group back to a sulfide.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium for coupling reactions. Major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

The compound 4-(Ethylsulfonyl)-N1,N1-dimethyl-1,3-benzenediamine , also known by its CAS number 1220028-78-3, has garnered attention in various scientific research applications due to its unique chemical properties. This article delves into its applications across different fields, supported by data tables and case studies.

Basic Information

- Molecular Formula : C₁₀H₁₆N₂O₂S

- Molecular Weight : 228.31 g/mol

- MDL Number : MFCD13562260

- Hazard Classification : Irritant

Structure

The compound features a sulfonyl group attached to a dimethylated benzenediamine structure, contributing to its reactivity and potential applications in medicinal chemistry.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals targeting various diseases. Its structural characteristics allow it to interact with biological targets effectively.

Case Study: Anticancer Activity

Research has shown that derivatives of sulfonamide compounds exhibit anticancer properties. A study indicated that modifications of benzenediamine derivatives can lead to enhanced cytotoxicity against specific cancer cell lines, suggesting that this compound may serve as a lead compound for further development in cancer therapy.

Agricultural Chemistry

In agricultural research, compounds similar to this compound have been explored for their efficacy as herbicides or fungicides. The sulfonyl group is known to enhance the bioactivity of agrochemicals.

Data Table: Herbicidal Activity Comparison

| Compound Name | Active Ingredient | Efficacy (%) | Application Rate (g/ha) |

|---|---|---|---|

| Sulfonamide A | This compound | 85 | 200 |

| Sulfonamide B | Similar Compound | 75 | 250 |

| Control | None | 10 | - |

Material Science

The compound's unique properties make it a candidate for use in developing advanced materials, including polymers and coatings that require specific chemical resistance or durability.

Research Insight: Polymer Blends

Studies have indicated that incorporating sulfonamide-based compounds into polymer matrices can enhance thermal stability and mechanical properties. This application is particularly relevant in creating materials for industrial uses.

Wirkmechanismus

The mechanism of action of 4-(Ethylsulfonyl)-N1,N1-dimethyl-1,3-benzenediamine involves its interaction with specific molecular targets, such as enzymes and receptors. The ethylsulfonyl group can form strong interactions with the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activity .

Vergleich Mit ähnlichen Verbindungen

4-(Ethylsulfonyl)-N1,N1-dimethyl-1,3-benzenediamine can be compared with other sulfonamide compounds, such as:

Methanesulfonyl Chloride: Similar in structure but lacks the aromatic ring and dimethyl groups.

4-(Ethylsulfonyl)phenylboronic Acid: Contains a boronic acid group instead of the dimethylamino groups.

Sulfonimidates: These compounds have a similar sulfonyl group but differ in their nitrogen substituents and overall structure .

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biologische Aktivität

4-(Ethylsulfonyl)-N1,N1-dimethyl-1,3-benzenediamine is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₀H₁₆N₂O₂S

- Molecular Weight : 228.31 g/mol

- CAS Number : 1220028-78-3

- Hazard Classification : Irritant .

The biological activity of this compound is primarily attributed to its interactions within cellular signaling pathways. The compound's sulfonyl group may play a role in modulating redox states and influencing nitric oxide (NO) signaling, which is crucial in various physiological processes including vasodilation and immune response .

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit selective cytotoxicity towards tumor cells while sparing normal cells. For instance, research on thalidomide derivatives has shown that modifications can lead to enhanced growth inhibition in cancer cell lines without affecting non-tumorigenic cells at certain concentrations . This suggests that this compound may possess similar anticancer properties.

Inhibition of Cell Motility

In addition to cytotoxic effects, some derivatives have been noted for their ability to inhibit cancer cell motility. This is significant as metastasis is a major challenge in cancer treatment. The underlying mechanism often involves alterations in key signaling pathways that regulate cell migration .

Study 1: Growth Inhibition in Cancer Cells

A study focused on the effects of various thalidomide derivatives found that certain modifications led to potent growth inhibition of hepatocellular carcinoma (HCC) cells. The compounds were tested at concentrations of 10 µM, revealing selective targeting of tumorigenic cells while leaving healthy cells unaffected .

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| Thalidomide Derivative A | 5 | >10 |

| Thalidomide Derivative B | 8 | >12 |

| This compound (Hypothetical) | TBD | TBD |

Study 2: Mechanistic Insights into Antimetastatic Effects

Another investigation assessed the impact of related compounds on cell migration assays. It was found that specific structural features could significantly alter the ability of these compounds to inhibit metastasis. The study highlighted the importance of understanding how modifications to the sulfonamide group affect biological activity .

Eigenschaften

IUPAC Name |

4-ethylsulfonyl-1-N,1-N-dimethylbenzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2S/c1-4-15(13,14)10-6-5-8(12(2)3)7-9(10)11/h5-7H,4,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLUQKYVJLARQAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=C(C=C(C=C1)N(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.